Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-1-2-7-9(4)3-6-8-5/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQDPICNDWFEBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NN=CN2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56976-88-6 | |
| Record name | 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Pyrazolo 1,5 D 1 2 3 Triazin 4 5h One and Its Derivatives
Classical Approaches to Pyrazolo[1,5-d]nih.govnih.govnih.govtriazin-4(5H)-one Synthesis
Cyclization Reactions Utilizing Specific Precursors
No published methods detailing the cyclization of specific precursors to yield Pyrazolo[1,5-d] nih.govnih.govnih.govtriazin-4(5H)-one were found.
Multi-Step Synthetic Sequences
No literature detailing multi-step synthetic sequences for the target compound could be identified.
Modern and Sustainable Synthetic Strategies for Pyrazolo[1,5-d]nih.govnih.govnih.govtriazin-4(5H)-one
Microwave-Assisted Synthetic Protocols
There are no available reports on the application of microwave-assisted synthesis for the preparation of Pyrazolo[1,5-d] nih.govnih.govnih.govtriazin-4(5H)-one.
One-Pot Cyclocondensation Reactions
No one-pot cyclocondensation methodologies for the synthesis of the specified compound have been described in the scientific literature.
Regioselective Synthesis of Pyrazolo[1,5-d]nih.govnih.govnih.govtriazin-4(5H)-one Analogues
The regioselective construction of the pyrazolo[1,5-d] nih.govnih.govnih.govtriazine ring system presents a significant synthetic challenge due to the potential for the formation of various isomers. However, a notable and efficient method involves the cascade condensation of 1,3,4,6-tetracarbonyl compounds with thiocarbonohydrazide. osi.lv This catalyst-free approach provides a direct route to substituted pyrazolo[1,5-d] nih.govnih.govnih.govtriazines with good yields. osi.lv
The reaction proceeds through a series of condensation steps, where the strategic placement of functional groups on the starting materials dictates the final regiochemical outcome. The use of thiocarbonohydrazide as a key building block is crucial for the formation of the triazine portion of the fused ring system.
While the direct synthesis of the parent Pyrazolo[1,5-d] nih.govnih.govnih.govtriazin-4(5H)-one via this method is not explicitly detailed, the synthesis of various substituted analogues highlights the versatility of this approach. The reaction conditions are generally mild, and the products can often be isolated without the need for extensive chromatographic purification. osi.lv
For instance, the reaction of a suitably substituted 1,3,4,6-tetracarbonyl compound with thiocarbonohydrazide in a solvent such as ethanol (B145695) or acetic acid upon heating leads to the formation of the desired pyrazolo[1,5-d] nih.govnih.govnih.govtriazine core. The specific substituents on the resulting fused ring system are determined by the nature of the starting tetracarbonyl compound.
| Starting Material (1,3,4,6-Tetracarbonyl) | Reagent | Product (Substituted Pyrazolo[1,5-d] nih.govnih.govnih.govtriazine) | Yield (%) | Reference |
| Diethyl 2,3-diacetylsuccinate | Thiocarbonohydrazide | Diethyl 5,8-dimethylpyrazolo[1,5-d] nih.govnih.govnih.govtriazine-2,3-dicarboxylate | Good | osi.lv |
| 3,4-Diacetylhexane-2,5-dione | Thiocarbonohydrazide | 2,3,5,8-Tetramethylpyrazolo[1,5-d] nih.govnih.govnih.govtriazine | Good | osi.lv |
This table presents examples of regioselective synthesis of pyrazolo[1,5-d] nih.govnih.govnih.govtriazine analogues based on the described methodology.
Scalable Synthetic Routes for Pyrazolo[1,5-d]nih.govnih.govnih.govtriazin-4(5H)-one Derivatives
For the practical application of any synthetic methodology, scalability is a critical factor. The catalyst-free cascade condensation of 1,3,4,6-tetracarbonyl compounds with thiocarbonohydrazide demonstrates potential for scalability. osi.lv The absence of a catalyst simplifies the reaction setup and workup procedures, which is advantageous for large-scale production. osi.lv Furthermore, the isolation of products often involves simple filtration and washing, avoiding the need for column chromatography, which can be a bottleneck in scaling up chemical syntheses. osi.lv
The operational simplicity and good yields achieved under relatively mild conditions suggest that this method could be adapted for the production of larger quantities of pyrazolo[1,5-d] nih.govnih.govnih.govtriazine derivatives. The availability of a variety of 1,3,4,6-tetracarbonyl compounds as starting materials would allow for the scalable synthesis of a library of derivatives with diverse substitution patterns.
| Feature | Implication for Scalability | Reference |
| Catalyst-free conditions | Reduced cost and simplified purification | osi.lv |
| Good yields | High efficiency and less waste | osi.lv |
| Simple workup | Faster and more economical product isolation | osi.lv |
| Readily available starting materials | Potential for cost-effective large-scale synthesis | osi.lv |
This table summarizes the features of the described synthetic route that contribute to its potential for scalability.
Structural Elucidation and Spectroscopic Characterization of Pyrazolo 1,5 D 1 2 3 Triazin 4 5h One Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for delineating the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁵N. For the Pyrazolo[1,5-d] nih.govmdpi.comnih.govtriazin-4(5H)-one core, NMR provides unambiguous evidence of its bicyclic nature and the specific arrangement of its constituent atoms.
Proton NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships. In the Pyrazolo[1,5-d] nih.govmdpi.comnih.govtriazin-4(5H)-one scaffold, distinct signals are expected for the protons on the pyrazole (B372694) and triazine rings, as well as the N-H proton.
The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the carbonyl group. The protons on the pyrazole ring are expected to appear in the aromatic region of the spectrum. For instance, in the related pyrazolo[3,4-e] nih.govmdpi.comnih.govtriazine systems, the triazine proton signal can be observed at δ values as high as 9.67 ppm. mdpi.com The N-H proton of the triazinone ring is typically exchangeable with deuterium (B1214612) oxide (D₂O) and would likely appear as a broad singlet. mdpi.com The specific chemical shifts and coupling constants (J) allow for the assignment of each proton to its specific position within the molecule.
Table 1: Representative ¹H NMR Spectral Data for Related Pyrazolo-Triazine Systems
| Compound Type | Proton | Representative Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrazolo[3,4-e] nih.govmdpi.comnih.govtriazine derivative | Triazine-H | 7.67 |
| Pyrazolo[3,4-e] nih.govmdpi.comnih.govtriazine derivative | NH | 12.48 |
Note: Data is derived from substituted derivatives and serves to illustrate typical chemical shift ranges. mdpi.comtandfonline.com
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the Pyrazolo[1,5-d] nih.govmdpi.comnih.govtriazin-4(5H)-one ring system gives rise to a distinct signal.
The most downfield signal is typically associated with the carbonyl carbon (C=O) of the triazinone ring, often appearing in the range of δ 150-165 ppm, as seen in similar heterocyclic structures. mdpi.com The other carbons of the pyrazole and triazine rings resonate at chemical shifts determined by their local electronic environment. Carbons adjacent to nitrogen atoms are deshielded and appear at lower fields. For example, in a related pyrazolo[3,4-e] nih.govmdpi.comnih.govtriazin-7-one, the carbonyl carbon appears at δ 154.7 ppm, while other ring carbons are observed between δ 114.7 and 142.4 ppm. mdpi.com
Table 2: Representative ¹³C NMR Spectral Data for Related Pyrazolo-Triazine Systems
| Compound Type | Carbon Atom | Representative Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrazolo[3,4-e] nih.govmdpi.comnih.govtriazin-7-one | C=O | 154.7 |
| Pyrazolo[3,4-e] nih.govmdpi.comnih.govtriazin-7-one | Aromatic/Heterocyclic C | 114.7 - 142.4 |
| Substituted Pyrazolo[4,3-e] nih.govmdpi.comnih.govtriazine | Aromatic/Heterocyclic C | 119.8 - 148.2 |
Note: Data is derived from substituted derivatives and serves to illustrate typical chemical shift ranges. mdpi.comtandfonline.com
Nitrogen-15 NMR is a powerful, though less common, technique for directly probing the electronic environment of the nitrogen atoms within a heterocyclic system. Given that the Pyrazolo[1,5-d] nih.govmdpi.comnih.govtriazin-4(5H)-one structure contains four nitrogen atoms, ¹⁵N NMR can provide crucial data to distinguish between them.
The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state (sp² or sp³), bonding environment (e.g., pyrrole-type vs. pyridine-type), and participation in hydrogen bonding. In related azole and triazine systems, pyridine-type nitrogens (doubly bonded) are typically more shielded and appear at higher fields compared to pyrrole-type nitrogens (singly bonded and part of the aromatic system). Theoretical and experimental studies on similar heterocyclic systems are essential for the precise assignment of ¹⁵N signals. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For Pyrazolo[1,5-d] nih.govmdpi.comnih.govtriazin-4(5H)-one, the IR spectrum would be dominated by several key absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected, typically in the region of 1680-1720 cm⁻¹. In a related pyrazolo[3,4-e] nih.govmdpi.comnih.govtriazin-7-one, this peak is observed at 1689 cm⁻¹. mdpi.com The N-H stretching vibration of the amide group in the triazinone ring would appear as a moderate to strong band, usually in the 3100-3300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=N and C=C stretching vibrations from the fused rings would contribute to the fingerprint region between 1400 and 1650 cm⁻¹. mdpi.com
Table 3: Characteristic IR Absorption Frequencies for Pyrazolo-Triazinone Systems
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carbonyl (C=O) | Stretch | 1680 - 1720 |
| Amine (N-H) | Stretch | 3100 - 3300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Note: Ranges are based on typical values for related heterocyclic structures. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The Pyrazolo[1,5-d] nih.govmdpi.comnih.govtriazin-4(5H)-one system, being a fused aromatic heterocycle, is expected to exhibit distinct absorption maxima (λ_max) in the UV region.
The absorption bands are due to π → π* and n → π* electronic transitions. The high-energy π → π* transitions are characteristic of the conjugated pyrazolo-triazine core, while the lower-energy n → π* transitions involve the non-bonding electrons on the nitrogen and oxygen atoms. The position and intensity of these bands are sensitive to the solvent polarity. Studies on related heterocyclic systems like pyrazoles and triazoles show strong UV absorption, typically in the 200–280 nm range. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places).
For Pyrazolo[1,5-d] nih.govmdpi.comnih.govtriazin-4(5H)-one, which has a molecular formula of C₅H₄N₄O, the expected monoisotopic mass is 136.03851 Da. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would seek to find the [M+H]⁺ (137.04579 m/z) or [M-H]⁻ (135.03123 m/z) ion. researchgate.net The experimentally measured mass is then compared to the calculated mass. An agreement within a few parts per million (ppm) provides unequivocal confirmation of the molecular formula, distinguishing it from any other combination of atoms with the same nominal mass. This technique is routinely used to confirm the identity of newly synthesized heterocyclic compounds. nih.govtandfonline.com
Based on a comprehensive search of available scientific literature, there is currently insufficient data to provide a detailed article on the structural elucidation and spectroscopic characterization of Pyrazolo[1,5-d] researchgate.netnih.govmdpi.comtriazin-4(5H)-one that meets the specific requirements of the requested outline.
While research exists on related pyrazolo-triazine isomers and their derivatives, the specific information regarding the X-ray crystallography and tautomeric equilibrium of the Pyrazolo[1,5-d] researchgate.netnih.govmdpi.comtriazin-4(5H)-one core is not available in the public domain through the conducted searches. For instance, a 2024 study describes the synthesis of 2-amino derivatives of the 1,2,4-triazolo[1,5-d] researchgate.netnih.govmdpi.comtriazine ring system, but does not provide the necessary crystallographic or detailed tautomeric data for the specified 4(5H)-one compound. researchgate.net
Studies on other isomers such as pyrazolo[5,1-c] researchgate.netnih.govmdpi.comtriazinones researchgate.net, pyrazolo[4,3-e] researchgate.netnih.govmdpi.comtriazine derivatives nih.govnih.govfigshare.com, and pyrazolo[3,4-e] researchgate.netnih.govmdpi.comtriazines mdpi.com have been reported, including some with X-ray crystal structures and discussions of tautomerism. However, due to the strict requirement to focus solely on "Pyrazolo[1,5-d] researchgate.netnih.govmdpi.comtriazin-4(5H)-one," this information on related but structurally distinct compounds cannot be used to generate the requested article.
Therefore, the sections on X-ray Crystallography for Solid-State Molecular Geometry and Tautomeric Equilibrium Studies of the Pyrazolo[1,5-d] researchgate.netnih.govmdpi.comtriazin-4(5H)-one Core cannot be completed at this time with the required scientific accuracy and detail. Further experimental research and publication in this specific area are needed to provide the data necessary for such an article.
Chemical Reactivity and Transformation Mechanisms of Pyrazolo 1,5 D 1 2 3 Triazin 4 5h One
Electrophilic Substitution Reactions of the Pyrazolo[1,5-d]nih.govsemanticscholar.orgbeilstein-journals.orgtriazin-4(5H)-one Nucleus
While direct studies on the electrophilic substitution of the Pyrazolo[1,5-d] nih.govsemanticscholar.orgbeilstein-journals.orgtriazin-4(5H)-one nucleus are not extensively documented, the behavior of related pyrazolo-fused systems provides significant insights. Research on analogous pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines shows that the heterocyclic core readily undergoes electrophilic substitution. nih.govsemanticscholar.org
Specifically, reactions such as bromination, iodination, and nitration have been successfully carried out on these related systems. nih.gov For instance, the reaction of 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines with electrophiles like bromine, iodine monochloride, or a mixture of nitric and sulfuric acids results in substitution at the 6-position of the pyrimidine (B1678525) ring. nih.govsemanticscholar.org Spectroscopic analysis, particularly ¹H-NMR, confirmed these outcomes by revealing the disappearance of the proton signal corresponding to the substituted position. nih.govsemanticscholar.org This suggests that the pyrazole (B372694) moiety in the Pyrazolo[1,5-d] nih.govsemanticscholar.orgbeilstein-journals.orgtriazin-4(5H)-one nucleus is the likely site for electrophilic attack, although the precise position would be influenced by the specific substituents and reaction conditions.
Nucleophilic Attack Pathways and their Outcomes
The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes it the primary site for nucleophilic attack. This is particularly true when a suitable leaving group is present on the ring. In related systems, such as 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, a selective nucleophilic substitution of the chlorine atom at the 7-position is readily achieved with nucleophiles like morpholine. mdpi.com
Ring-Opening and Recyclization Mechanisms
The fused ring system of pyrazolo-triazines can undergo significant structural transformations through ring-opening and recyclization reactions, often initiated by a nucleophilic attack. This type of mechanism is formally known as an ANRORC (Addition of the Nucleophile, Ring-Opening, and Ring-Closing) process. rsc.org
A clear example of this is the isomerization of 7-aryl-3-formylpyrazolo[1,5-a]pyrimidines into 5-aroyl-NH-pyrazolo[3,4-b]pyridines when treated with aqueous sodium hydroxide. rsc.org Computational studies using DFT calculations have supported the ANRORC mechanism for this transformation. rsc.org Similarly, reactions of certain triazolo-tetrazines with carbon-based nucleophiles result in products derived from the opening of the tetrazine ring followed by recyclization. beilstein-journals.org The synthesis of pyrazolo[3,4-d] nih.govsemanticscholar.orgnih.govtriazines can also be achieved through the cyclative cleavage of a pyrazolyltriazene precursor, where an intermediate diazonium species cyclizes to form the triazine ring. beilstein-journals.orgnih.gov These findings suggest that the Pyrazolo[1,5-d] nih.govsemanticscholar.orgbeilstein-journals.orgtriazin-4(5H)-one nucleus, under specific conditions (e.g., strong base or acid), could be susceptible to ring-opening and subsequent recyclization to form isomeric or entirely new heterocyclic scaffolds.
Derivatization through Alkylation and Acylation Strategies
The presence of an N-H proton in the 5-position of the Pyrazolo[1,5-d] nih.govsemanticscholar.orgbeilstein-journals.orgtriazin-4(5H)-one ring system provides a key site for derivatization via alkylation and acylation. This reactivity is characteristic of lactam functions within heterocyclic systems. Studies on the closely related pyrazolo[3,4-d] nih.govsemanticscholar.orgnih.govtriazin-4-ones show that these compounds can be readily acylated with acid chlorides in the presence of a base like sodium hydride, with the reaction occurring at the N-3 position of the triazine ring. researchgate.net
Alkylation reactions also provide a common route for derivatization. For instance, the alkylation of 7-aryl-3,7-dihydro-4H-pyrazolo[3,4-d] nih.govsemanticscholar.orgnih.govtriazin-4-one with alkyl halides proceeds while keeping the heterocyclic system intact. researchgate.net In more complex systems like nih.govsemanticscholar.orgbeilstein-journals.orgtriazolo[1,5-a]quinazolin-5-ones, alkylation is regioselective, occurring specifically at the nitrogen of the lactam moiety. mdpi.com However, in some cases, a mixture of products can be formed. The alkylation of a tetrazolo[1,5-a] nih.govnih.govresearchgate.nettriazin-7-one salt with allyl bromide yields both N-alkylation and O-alkylation products. researchgate.net
Below is a table summarizing derivatization reactions on related pyrazolo-triazinone systems.
| Parent Compound | Reagent | Reaction Type | Product Description | Reference(s) |
| Pyrazolo[3,4-d] nih.govsemanticscholar.orgnih.govtriazin-4-ones | Acid Chlorides / NaH | Acylation | 3-Acylated pyrazolo[3,4-d] nih.govsemanticscholar.orgnih.govtriazin-4-one derivatives | researchgate.net |
| 7-Aryl-3,7-dihydro-4H-pyrazolo[3,4-d] nih.govsemanticscholar.orgnih.govtriazin-4-one | Alkyl Halides | Alkylation | Alkylated products with retention of the pyrazolotriazine structure | researchgate.net |
| nih.govsemanticscholar.orgbeilstein-journals.orgTriazolo[1,5-a]quinazolin-5-ones | Alkyl Halides / K₂CO₃ | N-Alkylation | 4-Alkyl nih.govsemanticscholar.orgbeilstein-journals.orgtriazolo[1,5-a]quinazolin-5-ones | mdpi.com |
| 5-Dimethylaminotetrazolo[1,5-a] nih.govnih.govresearchgate.nettriazin-7-one salt | Allyl Bromide | Alkylation | Mixture of N-alkylation and O-alkylation products | researchgate.net |
Investigation of Reaction Intermediates and Transition States
Understanding the mechanisms of chemical transformations involving the Pyrazolo[1,5-d] nih.govsemanticscholar.orgbeilstein-journals.orgtriazin-4(5H)-one nucleus requires the characterization of transient species such as reaction intermediates and transition states. While direct experimental observation is challenging, reaction outcomes and computational studies provide valuable insights.
For example, the synthesis of pyrazolo[3,4-e] nih.govsemanticscholar.orgbeilstein-journals.orgtriazines is proposed to proceed through an amidrazone intermediate, which is formed and then undergoes cyclization. mdpi.com Similarly, the formation of certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is believed to involve an intermediate generated from a nucleophilic attack on a cyano group, which subsequently cyclizes. nih.gov In reactions involving the cleavage of triazene (B1217601) precursors to form pyrazolotriazines, a diazonium intermediate is key to the cyclization step. beilstein-journals.org The use of theoretical methods, such as Density Functional Theory (DFT), has been instrumental in elucidating the energetic profiles and transition states of complex rearrangements, such as the ANRORC mechanism observed in the isomerization of related pyrazolopyrimidines. rsc.org These examples highlight that the transformations of pyrazolo-triazine systems often proceed through discrete, characterizable intermediates whose stability and reactivity dictate the final product distribution.
Computational and Theoretical Investigations of Pyrazolo 1,5 D 1 2 3 Triazin 4 5h One Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., charge distribution, frontier molecular orbitals) and other physical properties of molecules. DFT calculations are instrumental in understanding the stability, reactivity, and spectroscopic properties of novel heterocyclic systems.
For pyrazolo-triazine derivatives, DFT calculations have been employed to optimize molecular geometry and analyze electronic properties. For instance, in a study of novel pyrazolo[5,1-c] nih.govdocumentsdelivered.comnih.govtriazine-3-carboxamide derivatives, the molecular structure was optimized using the DFT/B3LYP/6-31G(d) level of theory. This analysis helps in confirming the synthesized structures and understanding their electronic characteristics, which are crucial for their biological activity. documentsdelivered.com
Key parameters derived from DFT calculations for related pyrazolo-triazine systems include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. A smaller energy gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.
NBO (Natural Bond Orbital) charges: These calculations provide insights into the distribution of electron density on individual atoms.
In a study on chiral pyrazolo[4,3-e] nih.govdocumentsdelivered.comnih.govtriazine sulfonamides, DFT calculations showed that the HOMO orbital was concentrated on the pyrazolo-triazine-ethoxybenzenesulfonamide system, while the LUMO orbital was distributed on the atoms of the pyrazolo[4,3-e] nih.govdocumentsdelivered.comnih.govtriazine ring. This distribution of frontier orbitals suggested a similar reactivity and stability profile among the investigated compounds.
Molecular Docking Simulations for Ligand-Receptor Interactions (in silico models only)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme (receptor).
Similarly, computational studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govdocumentsdelivered.comnih.govtriazine sulfonamides have used molecular docking to explore their anticancer mechanisms. These in silico models suggested that the compounds could act as inhibitors of targets like AKT kinase, Bruton's tyrosine kinase (BTK), and CDK enzymes. nih.govmdpi.com The docking results help to identify key amino acid residues in the active site of the target protein that are crucial for binding.
| Pyrazolo-triazine Scaffold | Protein Target | Key Findings | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a] nih.govsemanticscholar.orgmdpi.comtriazine | CDK2 (PDB: 3ddq) | Compounds showed good binding affinity in the roscovitine binding site, explaining their enzyme inhibitory activity. | mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govdocumentsdelivered.comnih.govtriazine | AKT2 Kinase | In silico studies indicated AKT2 kinase as a primary target for the anticancer activity of the compounds. | mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govdocumentsdelivered.comnih.govtriazine | CDK enzymes (CDK5/8) | Compound MM129 exhibited low binding energy values and high stability when docked against CDK enzymes. | mdpi.com |
| Pyrazolo[5,1-c] nih.govdocumentsdelivered.comnih.govtriazine | Various Proteins (e.g., PDB: 3t88, 2wje) | The most effective compounds were docked against different protein targets, showing strong interactions with varying binding energies and short bond distances. | documentsdelivered.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling (based on chemical structure and calculated parameters)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by correlating calculated molecular descriptors (physicochemical, topological, electronic, etc.) with experimentally determined activity.
A QSAR study was conducted on a series of pyrazolo[4,3-e] nih.govdocumentsdelivered.comnih.govtriazine sulfonamides to model their inhibitory activity against human carbonic anhydrase (CA) isoforms IX and XII, which are tumor-associated enzymes. nih.gov The Best Multi-Linear Regression (BMLR) algorithm was used to generate the QSAR models. nih.gov
The study found that quantum-chemical descriptors were critical in describing the compounds' activities. These descriptors are calculated from the molecular wave function and can represent electronic properties such as charge distribution, dipole moment, and energies of frontier orbitals. The developed QSAR models demonstrated good predictive accuracy, which was confirmed by a set of statistical validation metrics recommended by the OECD. nih.gov Such models are valuable for predicting the activity of newly designed compounds and for guiding the synthesis of more potent analogues.
| Parameter | Description |
|---|---|
| Compound Series | Pyrazolo[4,3-e] nih.govdocumentsdelivered.comnih.govtriazines with a benzenesulfonamide moiety |
| Biological Activity | Inhibitory potency against human carbonic anhydrase isoforms IX and XII |
| Modeling Method | Best Multi-Linear Regression (BMLR) |
| Key Descriptors | Quantum-chemical descriptors were found to be critical for the activity. |
| Model Validation | The models showed good predictive accuracy based on OECD-recommended statistical quantities. |
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (computational, non-clinical)
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. Computational, or in silico, models are widely used to predict these pharmacokinetic properties, helping to identify candidates with favorable drug-like profiles and to flag potential liabilities before resource-intensive synthesis and testing.
For various pyrazolo-triazine systems, computational tools have been applied to predict their ADME profiles. For example, in silico predictions for novel pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govdocumentsdelivered.comnih.govtriazine sulfonamides indicated that the tested compounds exhibit favorable pharmacokinetic profiles. nih.gov These predictions often involve calculating parameters related to Lipinski's Rule of Five, which assesses the druglikeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Commonly predicted ADME parameters include:
Gastrointestinal (GI) Absorption: Predicts the likelihood of a compound being absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound can cross the BBB and enter the central nervous system.
CYP450 Enzyme Inhibition: Predicts potential drug-drug interactions by assessing if a compound inhibits major metabolic enzymes like Cytochrome P450.
Plasma Protein Binding: Estimates the extent to which a compound will bind to proteins in the blood, which affects its distribution and availability.
Hepatotoxicity: Predicts the potential for a compound to cause liver damage.
These computational predictions provide a valuable initial assessment of a compound's potential pharmacokinetic behavior, guiding the selection and optimization of lead candidates in drug discovery projects.
Article Generation Incomplete
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient published research available to generate a thorough and scientifically accurate article on the chemical compound “Pyrazolo[1,5-d] nih.govnih.govnih.govtriazin-4(5H)-one” that adheres to the specific and detailed outline provided.
The search confirms the existence of the core chemical structure and some of its derivatives in chemical databases nih.govepa.gov. For instance, entries for the parent compound, a 2-methyl derivative, and a more complex 2-phenyl-5-substituted analogue exist, providing basic data such as molecular formula and registry numbers nih.govepa.govepa.gov.
However, there is a significant lack of accessible, peer-reviewed scientific studies detailing the specific topics requested in the outline:
Chemical Exploration and Derivatization Research of the Pyrazolo 1,5 D 1 2 3 Triazin 4 5h One Scaffold
Functionalization for Specific Chemical Interactions (e.g., enzyme inhibition in in vitro assays):While research exists for other isomers of pyrazolotriazine and their interaction with biological targets like enzymes, this information is not directly applicable to the specified compound and would violate the instructions to focus solely on "Pyrazolo[1,5-d]nih.govnih.govnih.govtriazin-4(5H)-one"nih.govnih.govnih.govmdpi.comnih.govsemanticscholar.org.
Research is available for numerous other isomers, such as pyrazolo[4,3-e] nih.govnih.govnih.govtriazine, pyrazolo[1,5-a]pyrimidine (B1248293), and pyrazolo[1,5-a] nih.govresearchgate.netnist.govtriazine, which have been explored for various applications, including their use as enzyme inhibitors nih.govnih.govnih.govwipo.intuni.lu. However, presenting data from these related but structurally distinct compounds would contradict the explicit requirement to focus solely on the "Pyrazolo[1,5-d] nih.govnih.govnih.govtriazin-4(5H)-one" scaffold.
Due to this lack of specific research data, generating an article that is both detailed and strictly compliant with the provided outline is not possible at this time.
Q & A
Q. What are the most reliable synthetic routes for Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one derivatives?
Methodological Answer: The synthesis typically involves cyclization reactions using aminopyrazole precursors. For example, 5-aminopyrazole derivatives react with ethoxycarbonyl isothiocyanate/isocyanate to form intermediates like N-ethoxycarbonyl-N’-(pyrazol-3-yl) ureas/thioureas, which undergo sodium ethoxide-mediated cyclization to yield the target scaffold. Ethoxycarbonyl isothiocyanate generally provides higher yields than its isocyanate counterpart . For functionalized derivatives, copper-catalyzed cascade reactions in water have been employed to enhance selectivity and reduce byproducts . Catalyst screening (e.g., CeCl₃·7H₂O) significantly improves yields in multi-component reactions, as shown in Table 1:
| Catalyst (30 mol%) | Yield (%) |
|---|---|
| None | 0 |
| CeCl₃·7H₂O | 75 |
| p-TsOH | 70 |
| AcOH | 44 |
Q. How are this compound derivatives characterized?
Methodological Answer: Characterization relies on a combination of spectroscopic techniques:
- IR spectroscopy to confirm carbonyl (C=O) and thiocarbonyl (C=S) stretches.
- ¹H/¹³C NMR to resolve substituent positions and verify cyclization. For example, the absence of NH₂ signals in intermediates confirms successful cyclization .
- Mass spectrometry (MS) for molecular weight validation, particularly for halogenated or alkylated derivatives .
Q. What biological activities are associated with this scaffold?
Methodological Answer: The core structure exhibits diverse pharmacological properties:
- CDK2 inhibition : Pyrazolo-triazolo-pyrimidine derivatives (e.g., compound 7b) show nanomolar IC₅₀ values against CDK2, validated via kinase assays and molecular docking .
- Adenosine receptor antagonism : Substitution at the 2- and 4-positions enhances selectivity for A2A receptors, critical for neurodegenerative disease research .
- GABA-A α5 modulation : Derivatives like MRK-016 act as inverse agonists at α5-containing GABA-A receptors, improving cognitive performance in rodent models .
Advanced Research Questions
Q. How can synthetic yields be optimized for complex derivatives?
Methodological Answer: Yield optimization involves:
- Solvent selection : Dry dioxane or methanol under inert atmospheres minimizes side reactions .
- Catalyst tuning : CeCl₃·7H₂O increases efficiency in multi-component reactions by stabilizing intermediates .
- Stepwise cyclization : Sequential reactions (e.g., forming N-ethoxycarbonyl intermediates first) improve regioselectivity .
Q. How do structural modifications influence biological potency?
Methodological Answer:
- Substituent positioning : 7-Substituted derivatives (e.g., isopropyl groups) enhance CDK2 binding by occupying hydrophobic pockets .
- Bioisosteric replacements : Replacing purine scaffolds with pyrazolo-triazine systems improves metabolic stability while retaining affinity .
- Electron-withdrawing groups : Halogens (Br, Cl) at specific positions increase adenosine receptor antagonism by 10-fold .
Q. How can computational methods resolve contradictory activity data?
Methodological Answer: Contradictions in biological data (e.g., variable IC₅₀ values) are addressed via:
- Molecular dynamics simulations : To assess binding mode stability of derivatives like MRK-016 at GABA-A α5 receptors .
- Docking studies : Comparing ligand interactions with CDK2 active sites identifies steric clashes caused by bulky substituents .
- QSAR modeling : Correlating electronic parameters (e.g., Hammett constants) with activity clarifies structure-activity trends .
Q. What strategies mitigate challenges in regioselective functionalization?
Methodological Answer:
- Directing groups : Using benzylamine or methylthio groups directs electrophilic substitution to specific positions .
- Microwave-assisted synthesis : Accelerates cyclization while reducing decomposition in thermally sensitive derivatives .
- Protecting groups : tert-Butoxycarbonyl (Boc) protects reactive NH sites during multi-step syntheses .
Q. How are solubility and bioavailability improved for in vivo studies?
Methodological Answer:
- PEGylation : Adding polyethylene glycol chains to hydroxyl or amine groups enhances aqueous solubility .
- Prodrug strategies : Converting carbonyl groups to ester prodrugs improves membrane permeability, as seen in adenosine receptor antagonists .
- Co-crystallization : Co-formulating with cyclodextrins increases dissolution rates without altering activity .
Data Contradiction Analysis
Q. Why do similar derivatives exhibit divergent CDK2 inhibition profiles?
Resolution: Discrepancies arise from:
Q. How to reconcile conflicting reports on GABA-A α5 inverse agonist efficacy?
Resolution: Species differences (human vs. rat α5 receptors) and dosing regimens (acute vs. chronic) explain variability. MRK-016 shows stronger LTP enhancement in hippocampal slices than in vivo models, highlighting tissue-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
